Tropylium hexafluorophosphate

Vue d'ensemble

Description

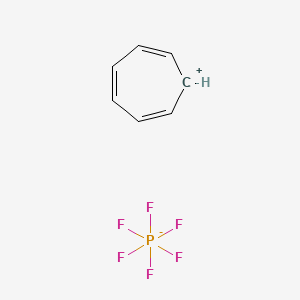

Tropylium hexafluorophosphate is an organic salt composed of the tropylium cation (C₇H₇⁺) and the hexafluorophosphate anion (PF₆⁻). The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system . This compound is known for its stability and versatility in various chemical reactions and applications.

Méthodes De Préparation

Tropylium hexafluorophosphate can be synthesized through several methods. One common approach involves the reaction of tropylium bromide with silver hexafluorophosphate, resulting in the formation of this compound and silver bromide as a byproduct . . These methods are typically carried out under controlled laboratory conditions to ensure the purity and stability of the final product.

Analyse Des Réactions Chimiques

Hydroboration Reactions

Tropylium hexafluorophosphate has been studied for its catalytic activity in hydroboration reactions. In a recent study, it was found to be less effective compared to other tropylium salts like tetrafluoroborate. The reaction conditions were optimized, revealing that the presence of tropylium salts significantly increased yields of hydroboration products when compared to reactions without these catalysts.

Table 1: Hydroboration Reaction Yields with Tropylium Salts

| Catalyst | Yield (%) |

|---|---|

| Tropylium tetrafluoroborate | 66 |

| This compound | 15 |

| Tropylium bromide | 60 |

| Tropylium chloride | 50 |

The mechanism proposed involves the coordination of the tropylium ion to the alkyne substrate, enhancing the electrophilicity of the triple bond and facilitating hydride transfer from boron intermediates .

Hydration Reactions

The hydration of alkynes catalyzed by this compound has also been investigated. The catalytic action is believed to arise from two mechanisms: one where the tropylium ion acts as a Lewis acid activating the alkyne, and another where it reacts with water to form a Brønsted acid catalyst.

Table 2: Hydration Reaction Mechanisms

| Mechanism Type | Description |

|---|---|

| Lewis Acid Activation | Tropylium ion activates alkyne via non-covalent interactions |

| Brønsted Acid Pathway | Tropylium reacts with water forming HBF4, facilitating hydration |

Initial NMR studies indicated that tropylium ions interact with substrates through π-π stacking, which enhances reactivity .

Reactions with Organometallic Compounds

This compound has been shown to react with organometallic compounds such as ferrocene. The reaction results in the formation of tropylferrocene cations, where one cyclopentadienyl ring of ferrocene bonds with the tropylium ion, leading to a stable cationic complex.

Table 3: Reaction Outcomes with Ferrocene

| Reactant | Product | Reaction Time |

|---|---|---|

| Ferrocene + Tropylium | Tropylferrocene cation | 48 hours |

| Nickelocene + Tropylium | No reaction observed | - |

The reaction proceeds slowly and demonstrates that while tropylium can form stable complexes with certain organometallics, it does not react similarly with others like nickelocene .

Computational Studies

Computational studies have provided insights into the activation energies associated with reactions involving this compound. For example, the activation energy for the addition of tropylium ion to an alkyne was calculated to be approximately

, indicating a feasible pathway for catalysis.

NMR Spectroscopy Findings

NMR spectroscopy has been employed to elucidate the interactions between tropylium salts and substrates in solution. These studies reveal complex formation and demonstrate how reaction conditions influence catalytic efficiency.

Applications De Recherche Scientifique

Organic Synthesis

Tropylium hexafluorophosphate serves as a valuable reagent in various organic reactions:

- Hydroboration Reactions : TPH has been investigated for its role in hydroboration reactions, where it facilitates the abstraction of hydride ions from boranes, leading to the formation of cycloheptatriene derivatives. However, its effectiveness varies compared to other tropylium salts .

- Synthesis of Tropolone Derivatives : TPH is utilized in synthesizing tropolone derivatives, which have shown potential as antimalarial agents. The unique structure of these compounds allows for interaction with malaria parasites differently than conventional treatments, reducing the risk of resistance .

- Polyaddition Reactions : TPH is involved in double ring-opening polyaddition processes, particularly with spiro orthoesters, contributing to the development of complex polymeric materials .

Supramolecular Chemistry

This compound plays a crucial role in supramolecular chemistry through its interactions with various host molecules:

- Calixarene Complexation : Studies have shown that TPH can form charge-transfer complexes with calixarene derivatives. These interactions are characterized by NMR spectroscopy and demonstrate the potential for creating molecular capsules that encapsulate tropylium cations .

- Crown Ether Complexes : Research has explored the inclusion complexes formed between crown ethers and TPH. These complexes exhibit unique properties that can be harnessed for selective ion recognition and sensing applications .

Catalysis

TPH has been investigated as a catalyst in several chemical reactions:

- Catalytic Reactions with Transition Metals : The compound has been used to synthesize palladacycles containing chiral rhenium half-sandwich complexes, which are valuable in asymmetric catalysis .

- Reactivity Studies : The interaction between TPH and transition metal complexes has been studied to understand its role in activating Si-H and Si-Si bonds, which is essential for various catalytic processes .

Data Tables

Case Studies

- Hydroboration Mechanism : A study demonstrated how TPH abstracts hydride from HBpin during hydroboration, leading to cycloheptatriene formation. The mechanistic insights gained through NMR spectroscopy highlighted the role of counterions from TPH in stabilizing reaction intermediates .

- Antimalarial Activity : Research on tropolone derivatives synthesized using TPH showed promising results against chloroquine-resistant malaria strains. The structural variations among these compounds were correlated with their biological activities, indicating a pathway for developing new antimalarial drugs .

- Molecular Capsules : Investigations into the formation of molecular capsules using TPH and calixarene derivatives revealed significant insights into cation–π interactions. These studies utilized advanced NMR techniques to elucidate the dynamics of complex formation under varying conditions .

Mécanisme D'action

The mechanism of action of tropylium hexafluorophosphate involves its role as a Lewis acid catalyst. The positive charge on the tropylium ion allows it to interact with nucleophiles and electrophiles, facilitating various chemical transformations . The delocalized π-electrons in the tropylium ion’s conjugated ring system contribute to its stability and reactivity, enabling it to participate in a wide range of reactions .

Comparaison Avec Des Composés Similaires

Tropylium hexafluorophosphate can be compared to other similar compounds, such as:

Tropylium tetrafluoroborate: Another salt of the tropylium ion, which is also used as a catalyst in organic synthesis.

Triphenylmethyl hexafluorophosphate: An organic salt with similar applications in catalysis and organic synthesis.

Tropolone: A non-benzenoid aromatic compound with similar stability and reactivity due to its conjugated ring system.

This compound is unique in its combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Activité Biologique

Tropylium hexafluorophosphate (THF), a quaternary ammonium salt, is recognized primarily for its chemical properties and applications in organic synthesis. However, its biological activity has been less extensively documented. This article aims to synthesize available data on the biological activity of THF, focusing on its toxicity profile, potential therapeutic applications, and comparative studies with other compounds.

Chemical Structure and Properties

This compound is characterized by the tropylium cation () paired with hexafluorophosphate anion (). This unique structure contributes to its stability and reactivity in various chemical environments.

Comparative Studies

A comparative study involving various alkylating agents, including THF, examined their biological activities. The findings indicated that while THF is less studied compared to other compounds, it may share some properties with known alkylating agents that exhibit antineoplastic activities. Such agents are often utilized in cancer treatment due to their ability to modify DNA and inhibit cell proliferation .

1. Cytotoxicity Assays

In vitro studies assessing the cytotoxic effects of THF on various cell lines are scarce. However, the general trend observed in related compounds suggests that tropylium derivatives may affect cell viability through mechanisms similar to those of established alkylating agents. Future research should focus on quantifying these effects using standardized assays such as MTT or Annexin V staining.

2. Antineoplastic Potential

Research into alkylating agents has shown a correlation between their structure and biological activity. For example, the presence of specific functional groups can enhance cytotoxicity against cancer cells. Although THF has not been directly tested in this context, its structural similarity to other active compounds warrants further investigation into its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

cyclohepta-1,3,5-triene;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.F6P/c1-2-4-6-7-5-3-1;1-7(2,3,4,5)6/h1-7H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBPSALVMPRNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C[CH+]C=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29663-54-5 | |

| Record name | Cycloheptatrienylium, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029663545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptatrienylium, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptatrienylium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the outcome of the reaction between ferrocene and tropylium hexafluorophosphate, and how is the product structurally characterized?

A1: The reaction of ferrocene with this compound yields ferrocenylthis compound. [] The crystal structure of this product was determined using X-ray diffraction, revealing it crystallizes in the monoclinic space group P21/C. The study reports the following crystallographic data: a = 9.7858(10) Å, b = 16.3692(24) Å, c = 10.901(4) Å, β = 113.030(18)°, Z = 4, T = 27 °C, V = 1607.0(7) Å3. [] While this information offers valuable insights into the molecular structure of the product, the study does not delve into the reaction mechanism or potential applications of ferrocenylthis compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.